5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one
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Overview
Description
5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and pyridine moieties. The final step involves the attachment of the 3-chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: As a potential therapeutic agent due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are used in various therapeutic applications.
Pyridine derivatives: These compounds include the pyridine ring and are known for their diverse chemical reactivity.
Properties
Molecular Formula |
C29H34ClN7O |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
5-[4-[(3-chlorophenyl)methylamino]-2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]quinazolin-6-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C29H34ClN7O/c1-34(2)11-12-36-13-15-37(16-14-36)29-32-26-9-7-22(23-8-10-27(38)35(3)20-23)18-25(26)28(33-29)31-19-21-5-4-6-24(30)17-21/h4-10,17-18,20H,11-16,19H2,1-3H3,(H,31,32,33) |
InChI Key |
POKZINYHLOHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC3=C(C=C2)N=C(N=C3NCC4=CC(=CC=C4)Cl)N5CCN(CC5)CCN(C)C |
Origin of Product |
United States |
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